![molecular formula C20H19F3N2O3 B2854537 1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide CAS No. 1252860-36-8](/img/structure/B2854537.png)
1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is a common feature in many biologically active compounds .
Molecular Structure Analysis
The structure of this compound includes a pyrrolidine ring, a methoxyphenyl group, a trifluoromethylbenzyl group, and a carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agent
This compound has been evaluated for its potential as a neuroprotective and anti-neuroinflammatory agent . The pyrrolidine ring, a key structural component, is known for its ability to cross the blood-brain barrier, making it valuable in treating neurodegenerative diseases. The trifluoromethyl group may enhance the compound’s bioavailability and stability, contributing to its neuroprotective properties.
Pharmacophore in Drug Design
The pyrrolidine ring system is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space due to its sp3 hybridization . This compound’s structure could be utilized in the design of new drugs with a focus on target selectivity and stereochemistry, potentially leading to novel treatments for various diseases.
FDA-Approved Drug Synthesis
Compounds containing the trifluoromethyl group, like our compound of interest, are part of many FDA-approved drugs . This group enhances the pharmacological activity of drugs, and its presence in a compound can be indicative of its potential in therapeutic applications.
Agrochemical Applications
The trifluoromethyl group is also significant in the agrochemical industry. It is found in many pesticides and is known for its ability to improve the activity and durability of these compounds . The compound could be explored for its utility in protecting crops from pests and diseases.
Biochemical Research
In biochemical research, this compound’s structural features, such as the pyrrolidine ring and the trifluoromethyl group, are of interest due to their influence on biological activity and binding affinity . It could be used as a scaffold for developing biochemical tools or probes.
Neuroscience Research
Given its potential neuroprotective properties, this compound could be used in neuroscience research to study its effects on neuronal function and structure . It could help in understanding the mechanisms underlying neurodegeneration and in developing strategies to prevent or slow disease progression.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit neuroprotective and anti-inflammatory properties
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound might interact with its targets to modulate these biochemical pathways.
Biochemical Pathways
The compound may affect the pathways related to neuroprotection and anti-inflammation . It could potentially inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in inflammatory responses.
Pharmacokinetics
The trifluoromethyl group present in the compound is known to enhance the metabolic stability and bioavailability of many pharmaceuticals .
Result of Action
Compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-16-8-6-15(7-9-16)25-12-14(10-18(25)26)19(27)24-11-13-4-2-3-5-17(13)20(21,22)23/h2-9,14H,10-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKQQYBLSJCPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

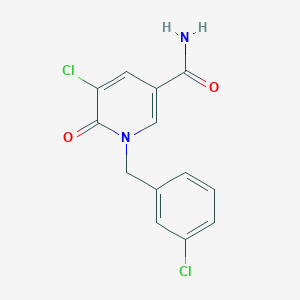


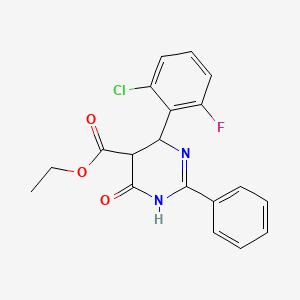
![3'-(3-fluoro-4-methylphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2854462.png)

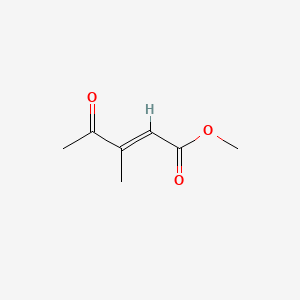
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide](/img/structure/B2854467.png)

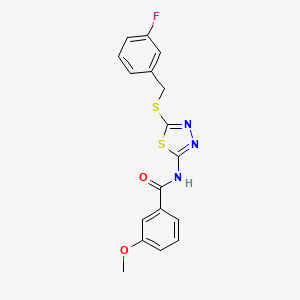
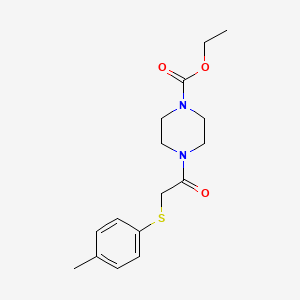
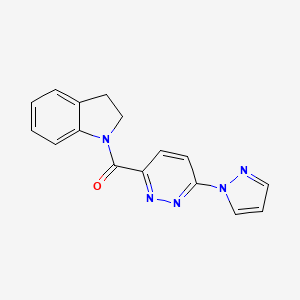

![Ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)